D-Galactose, 2-azido-2-deoxy-
Overview
Description
“D-Galactose, 2-azido-2-deoxy-” is a carbohydrate that belongs to the group of oligosaccharides . It is a glucose analog that shows a wide range of biological activities such as inhibition of glycolysis and thereby tumor growth, interference with the biosynthetic processing of glycoproteins, antiviral activity, and hepatotoxicity .
Synthesis Analysis
The synthesis of “D-Galactose, 2-azido-2-deoxy-” has been studied extensively. A systematic study of GalN3 donors with different combinations of protecting groups indicated that acetyl groups at the 3- and 4-positions are particularly important for high α-selectivity . Temperature is also recognized as a major factor in control of stereoselectivity .Molecular Structure Analysis
The molecular structure of “D-Galactose, 2-azido-2-deoxy-” can be found in various databases . The compound has a molecular formula of C6H11N3O5 .Chemical Reactions Analysis
The stereoselectivity of a 2-azido-2-deoxygalactosyl (GalN3) donor is found to strongly depend on the nature of the acceptors in glycosylation reactions . The order of the acceptor, the stereochemistry, and the configuration of the monosaccharide all affect the stereochemistry outcome .Physical And Chemical Properties Analysis
“D-Galactose, 2-azido-2-deoxy-” has a molecular weight of 205.17 g/mol, a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 2 . It also has a Topological Polar Surface Area of 105 Ų .Scientific Research Applications
Biological Systems Identification and Elucidation :
- 2-deoxy-D-galactose is used to study the galactose-transport system in Escherichia coli, particularly with mutants containing a constitutive galactose-transport system (Henderson & Giddens, 1977).
Synthesis of Modified Sugars for Glycosidase Study :
- Azido-deoxy and amino-deoxy glycosides and glycosyl fluorides are synthesized to identify glycosidases that process modified sugars, aiding in biological systems and glycosynthases studies (Chen & Withers, 2018).
Genetic Applications :
- 2-deoxy-galactose effectively selects for galactokinase-negative mutants in Candida albicans, offering potential genetic applications (Gorman, Gorman, & Koltin, 1992).
Cancer Research :
- The metabolism of 2-deoxy-D-galactose in ascites hepatoma cells results in phosphate trapping and glycolysis inhibition, potentially affecting cancer cell growth and survival (Smith & Keppler, 1977).
Binding and Affinity Studies :
- The study of the binding of D-galactose and deoxy derivatives to proteins reveals insights into hydrogen bonding and solute-solute interactions, with 2-deoxygalactose showing higher affinity due to differences in these interactions (Daranas, Shimizu, & Homans, 2004).
Pharmaceutical Development :
- New synthesis routes for 1,4-dideoxy-1,4-imino-D-galactitol from D-glucose provide a promising path for the development of new pharmaceuticals (Pham-Huu, Gizaw, BeMiller, & Petruš, 2002).
Metabolic Studies :
- 2-deoxy-2-fluoro-D-galactose shows liver-driven metabolism with significant renal excretion, mainly depositing metabolites in the liver and kidneys (Grün et al., 1990).
Synthesis of Unnatural Oligosaccharides :
- Rapid conversion of unprotected galactose analogs to UDP-derivatives is demonstrated for use in the chemo-enzymatic synthesis of unnatural oligosaccharides (Uchiyama & Hindsgaul, 1998).
Future Directions
The future directions of “D-Galactose, 2-azido-2-deoxy-” research could involve further exploration of its synthesis and applications. For instance, the stereoselective construction of 1,2- cis -2-amido/amino-2-deoxyglycosides remains challenging and there is still a great need for developing high-yielding and highly stereoselective synthesis of 1,2- cis -2-amido/amino-2-deoxyglycosides that applies to a broad range of acceptors .
properties
IUPAC Name |
(3R,4R,5R,6R)-3-azido-6-(hydroxymethyl)oxane-2,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-3-5(12)4(11)2(1-10)14-6(3)13/h2-6,10-13H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URARQBMUQIRZQO-GASJEMHNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N=[N+]=[N-])O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N=[N+]=[N-])O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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